molecular formula C8H11BO3 B591613 (3-(1-Hydroxyethyl)phenyl)boronic acid CAS No. 1036760-03-8

(3-(1-Hydroxyethyl)phenyl)boronic acid

Cat. No.: B591613
CAS No.: 1036760-03-8
M. Wt: 165.983
InChI Key: HMEWBULOTJOSEI-UHFFFAOYSA-N
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Description

(3-(1-Hydroxyethyl)phenyl)boronic acid: is an organic compound with the molecular formula C8H11BO3 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a hydroxyethyl group at the meta position.

Mechanism of Action

Target of Action

The primary target of 3-(1-Hydroxyethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is stable and readily prepared , suggesting good bioavailability.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a variety of organic compounds .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, in which the compound plays a key role, requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling Reaction: One common method for synthesizing (3-(1-Hydroxyethyl)phenyl)boronic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the starting material.

    Direct Borylation: Another method involves the direct borylation of the corresponding aryl halide using a boron reagent such as bis(pinacolato)diboron.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(1-Hydroxyethyl)phenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.

    Reduction: This compound can be reduced to form the corresponding alkylboronic acid.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, electrophiles.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

[3-(1-hydroxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEWBULOTJOSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674964
Record name [3-(1-Hydroxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036760-03-8
Record name [3-(1-Hydroxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Hydroxyethyl)phenylboronic acid
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